Lipophilicity (XLogP) Differentiation Among 1-Alkylpiperidine-3-carboxamides
1-Methylpiperidine-3-carboxamide exhibits an XLogP of -0.4 , placing it in a distinct lipophilicity range compared to structurally related analogs. The unsubstituted nipecotamide has a LogP of 0.50 [1], while the N-methyl regioisomer (N-methylpiperidine-3-carboxamide) is more hydrophilic with a LogP of -0.55 . The 1-ethyl analog is slightly more lipophilic with a LogP of 0.09 , and the 1-benzyl derivative is substantially more lipophilic with a LogP of 1.38 . This graded lipophilicity profile dictates compound suitability for applications requiring specific partition coefficients, such as blood-brain barrier penetration or aqueous solubility.
| Evidence Dimension | Lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | -0.4 (XLogP) |
| Comparator Or Baseline | Nipecotamide: 0.50; N-Methylpiperidine-3-carboxamide: -0.55; 1-Ethylpiperidine-3-carboxamide: 0.09; 1-Benzylpiperidine-3-carboxamide: 1.38 |
| Quantified Difference | Target is 0.9 log units less lipophilic than nipecotamide; 0.15 log units more lipophilic than N-methyl analog; 0.49 log units less lipophilic than ethyl analog; 1.78 log units less lipophilic than benzyl analog. |
| Conditions | Calculated or experimentally determined LogP values from authoritative sources; XLogP for target compound calculated by software. |
Why This Matters
Lipophilicity directly influences compound solubility, membrane permeability, and formulation behavior; selecting the appropriate analog based on precise logP values is critical for reproducible experimental outcomes.
- [1] BOC Sciences. Nipecotamide - CAS 4138-26-5. Retrieved April 2026. View Source
